molecular formula C12H7FN4O3 B2621117 4-fluoro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 946312-46-5

4-fluoro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2621117
CAS No.: 946312-46-5
M. Wt: 274.211
InChI Key: DJQSFWUGHITJPI-UHFFFAOYSA-N
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Description

4-fluoro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds under acidic conditions.

    Formation of Oxadiazole Ring: The oxadiazole ring is often formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the isoxazole and oxadiazole rings with a benzamide moiety, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-fluoro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(5-(isoxazol-5-yl)-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    4-chloro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

4-fluoro-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of both isoxazole and oxadiazole rings, which confer specific chemical and biological properties

Properties

IUPAC Name

4-fluoro-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN4O3/c13-8-3-1-7(2-4-8)10(18)15-12-17-16-11(19-12)9-5-6-14-20-9/h1-6H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQSFWUGHITJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(O2)C3=CC=NO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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